Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide
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Overview
Description
Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a biphenyl core, a carboxylic acid group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide typically involves the condensation of Biphenyl-4-carboxylic acid hydrazide with 5-bromo-2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with biological macromolecules, while the biphenyl core provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid hydrazide: Lacks the benzylidene moiety.
5-Bromo-2-hydroxybenzaldehyde: Lacks the hydrazide group.
Biphenyl-4-carboxylic acid: Lacks both the hydrazide and benzylidene moieties.
Uniqueness
Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the hydrazide and benzylidene moieties allows for diverse chemical modifications and interactions.
Properties
Molecular Formula |
C20H15BrN2O2 |
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Molecular Weight |
395.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C20H15BrN2O2/c21-18-10-11-19(24)17(12-18)13-22-23-20(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,24H,(H,23,25)/b22-13+ |
InChI Key |
RUXATXMVRFQBOS-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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